molecular formula C17H20O3 B13405485 4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 87822-05-7

4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Katalognummer: B13405485
CAS-Nummer: 87822-05-7
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: RRUYIOGMYTWIGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, starting from simpler aromatic compounds. The process may include Friedel-Crafts acylation, hydroxylation, and methylation reactions under controlled conditions. Specific reagents and catalysts, such as aluminum chloride for acylation and palladium catalysts for hydroxylation, are often used to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one: shares similarities with other biphenyl derivatives, such as:

Uniqueness

The unique combination of functional groups in 4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

87822-05-7

Molekularformel

C17H20O3

Molekulargewicht

272.34 g/mol

IUPAC-Name

2-acetyl-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H20O3/c1-9-5-10(2)16(11(3)6-9)13-7-14(19)17(12(4)18)15(20)8-13/h5-6,13,19H,7-8H2,1-4H3

InChI-Schlüssel

RRUYIOGMYTWIGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2CC(=C(C(=O)C2)C(=O)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.